molecular formula C18H19N5 B2537665 2-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2379984-53-7

2-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B2537665
CAS No.: 2379984-53-7
M. Wt: 305.385
InChI Key: OUZGZGKAJJLACJ-UHFFFAOYSA-N
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Description

2-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-6-phenyl-2-azaspiro[3.3]heptane is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyrazine core fused with a spirocyclic heptane ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from commercially available reagents. One common approach involves the formation of the triazolopyrazine core through cyclization reactions. The spirocyclic heptane ring is then introduced via spirocyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. Molecular docking studies and biochemical assays are often used to elucidate these interactions and understand the compound’s effects at the molecular level .

Properties

IUPAC Name

3-methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-13-20-21-17-16(19-7-8-23(13)17)22-11-18(12-22)9-15(10-18)14-5-3-2-4-6-14/h2-8,15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZGZGKAJJLACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CC4(C3)CC(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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